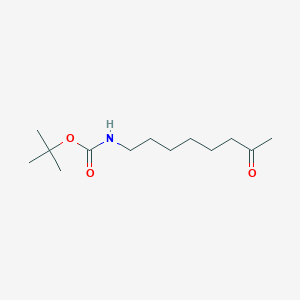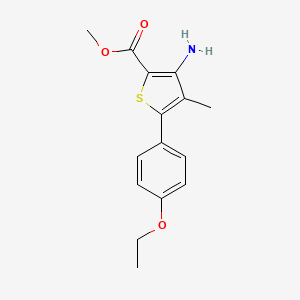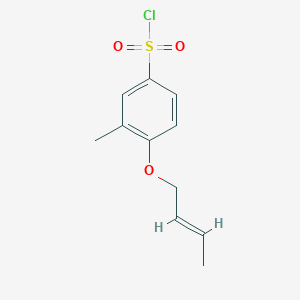
6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is a complex organic compound that features a bromophenyl group, a thiophene ring, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method involves the use of (4-bromophenyl)boronic acid and 2-oxo-2-(thiophen-3-yl)acetaldehyde as starting materials. These reactants undergo a series of reactions including nucleophilic addition, deamination, and aerobic oxidation to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the bromophenyl ring.
Scientific Research Applications
6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and eliciting a response. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(4-Bromophenyl)-4-hydroxy-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one is unique due to its combination of a bromophenyl group, a thiophene ring, and a dihydropyridinone core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-2-thiophen-3-yl-1,3-dihydropyridin-6-one |
InChI |
InChI=1S/C15H12BrNO2S/c16-12-3-1-10(2-4-12)15(11-5-6-20-9-11)8-13(18)7-14(19)17-15/h1-7,9,18H,8H2,(H,17,19) |
InChI Key |
GSJRWXDAVVGGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)NC1(C2=CC=C(C=C2)Br)C3=CSC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)

![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)



